Lanopepden mesylate
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Overview
Description
LANOPEPDEN MESYLATE is a small molecule compound that has been investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections. It is an inhibitor of peptide deformylase, an enzyme crucial for bacterial protein maturation . This compound has been studied in clinical trials for its efficacy against various bacterial infections, including pneumonia and skin infections .
Preparation Methods
The synthesis of LANOPEPDEN MESYLATE involves multiple steps, starting with the formation of the core structure, followed by functional group modifications to achieve the desired chemical properties. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the synthesis of the core structure, which includes the formation of a pyrimidine ring.
Functional Group Modifications:
Mesylate Formation: The final step involves the conversion of the compound into its mesylate form by reacting it with methanesulfonic acid
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
LANOPEPDEN MESYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine functional group.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups present in the molecule.
Substitution: The compound can participate in substitution reactions, especially at the fluorine-substituted pyrimidine ring
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying peptide deformylase inhibitors and their interactions with bacterial enzymes.
Biology: The compound is used in research to understand bacterial protein synthesis and the role of peptide deformylase in bacterial growth and survival.
Medicine: LANOPEPDEN MESYLATE has been investigated in clinical trials for its potential to treat bacterial infections, including pneumonia and skin infections
Industry: The compound’s antibacterial properties make it a candidate for developing new antibiotics and antimicrobial agents
Mechanism of Action
LANOPEPDEN MESYLATE exerts its effects by inhibiting peptide deformylase, an enzyme essential for the removal of the formyl group from the N-terminal methionine of newly synthesized bacterial proteins. This inhibition prevents the proper maturation of bacterial proteins, leading to impaired bacterial growth and survival . The compound primarily targets Gram-positive bacteria, making it effective against a range of bacterial pathogens .
Comparison with Similar Compounds
LANOPEPDEN MESYLATE can be compared with other peptide deformylase inhibitors, such as:
Actinonin: Another peptide deformylase inhibitor with similar antibacterial properties.
GSK1322322: A compound closely related to this compound, also targeting peptide deformylase
This compound is unique due to its specific chemical structure, which includes a fluorine-substituted pyrimidine ring and a cyclopentylmethyl group, contributing to its distinct pharmacological properties .
Properties
CAS No. |
1441390-17-5 |
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Molecular Formula |
C23H38FN7O7S |
Molecular Weight |
575.7 g/mol |
IUPAC Name |
N-[(2R)-3-[2-[6-[(9aS)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-5-fluoro-2-methylpyrimidin-4-yl]hydrazinyl]-2-(cyclopentylmethyl)-3-oxopropyl]-N-hydroxyformamide;methanesulfonic acid |
InChI |
InChI=1S/C22H34FN7O4.CH4O3S/c1-15-24-20(19(23)21(25-15)29-7-6-28-8-9-34-13-18(28)12-29)26-27-22(32)17(11-30(33)14-31)10-16-4-2-3-5-16;1-5(2,3)4/h14,16-18,33H,2-13H2,1H3,(H,27,32)(H,24,25,26);1H3,(H,2,3,4)/t17-,18+;/m1./s1 |
InChI Key |
UNGNACZMQRGYNV-URBRKQAFSA-N |
SMILES |
O=CN(C[C@@H](CC1CCCC1)C(NNC2=NC(C)=NC(N3C[C@@]4([H])COCCN4CC3)=C2F)=O)O.CS(=O)(O)=O |
Isomeric SMILES |
CC1=NC(=C(C(=N1)N2CCN3CCOC[C@@H]3C2)F)NNC(=O)[C@H](CC4CCCC4)CN(C=O)O.CS(=O)(=O)O |
Canonical SMILES |
CC1=NC(=C(C(=N1)N2CCN3CCOCC3C2)F)NNC(=O)C(CC4CCCC4)CN(C=O)O.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lanopepden mesylate; GSK1322322 mesylate salt; GSK 1322322 mesylate salt GSK-1322322 mesylate salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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